N-(4-Methyl-2-(trimethylsilyl)phenyl)benzamide
Description
N-(4-Methyl-2-(trimethylsilyl)phenyl)benzamide is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a trimethylsilyl group, which can influence its chemical properties and reactivity.
Properties
CAS No. |
87995-76-4 |
|---|---|
Molecular Formula |
C17H21NOSi |
Molecular Weight |
283.44 g/mol |
IUPAC Name |
N-(4-methyl-2-trimethylsilylphenyl)benzamide |
InChI |
InChI=1S/C17H21NOSi/c1-13-10-11-15(16(12-13)20(2,3)4)18-17(19)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,18,19) |
InChI Key |
PIMXQXYDNXRSOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-2-(trimethylsilyl)phenyl)benzamide typically involves the condensation of 4-methyl-2-(trimethylsilyl)aniline with benzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-2-(trimethylsilyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Corresponding amines
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
Chemistry
N-(4-Methyl-2-(trimethylsilyl)phenyl)benzamide serves as a versatile building block in organic synthesis. Its trimethylsilyl group can be easily modified or removed, allowing for the creation of various derivatives. This compound is particularly useful in:
- Organic Transformations : It participates in reactions such as nucleophilic substitutions and coupling reactions.
- Synthesis of Complex Molecules : It acts as a precursor for more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology
Research indicates that derivatives of this compound exhibit significant biological activities:
- Antimicrobial Activity : Studies have shown that certain derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. For example, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Some analogs have been evaluated for their anticancer activity, showing promising results against various cancer cell lines. For instance, compounds designed based on similar structural motifs have been reported to inhibit the proliferation of colorectal carcinoma cells .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential:
- Drug Development : Its derivatives are being investigated for use as anti-cancer agents and in treating resistant bacterial infections. The presence of the trimethylsilyl group enhances the pharmacokinetic properties of these compounds, potentially improving their bioavailability .
- Targeted Therapy : Research focuses on how these compounds interact with specific biological targets, such as enzymes involved in cancer metabolism or bacterial resistance mechanisms.
Industry
The industrial applications of this compound include:
- Polymer Production : It is utilized in synthesizing specialty polymers and materials due to its reactivity and ability to form stable bonds.
- Chemical Manufacturing : The compound serves as an intermediate in producing various chemicals used in pharmaceuticals, agrochemicals, and other industrial products.
Data Tables
| Application Area | Specific Uses | Example Compounds |
|---|---|---|
| Chemistry | Organic synthesis building blocks | This compound derivatives |
| Biology | Antimicrobial agents | Benzamide derivatives with antimicrobial activity |
| Medicine | Anticancer drugs | Compounds targeting colorectal cancer cells |
| Industry | Polymer production | Specialty polymers derived from benzamide structures |
Case Studies
-
Antimicrobial Activity Study :
A study evaluated the antimicrobial efficacy of synthesized benzamide derivatives against various bacterial strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics . -
Anticancer Screening :
Another investigation focused on the anticancer properties of this compound analogs against human colorectal carcinoma cell lines (HCT116). Some compounds showed IC50 values lower than existing chemotherapeutics, indicating their potential as more effective treatments . -
Polymer Development :
Research into the application of this compound in polymer science demonstrated its utility as a precursor for high-performance materials used in coatings and adhesives due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of N-(4-Methyl-2-(trimethylsilyl)phenyl)benzamide involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amide group can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Methylbenzamide: A methyl-substituted derivative of benzamide.
N-Phenylbenzamide: A phenyl-substituted derivative of benzamide.
Uniqueness
N-(4-Methyl-2-(trimethylsilyl)phenyl)benzamide is unique due to the presence of the trimethylsilyl group, which can significantly alter its chemical properties and reactivity compared to other benzamide derivatives. This modification can enhance its stability, lipophilicity, and potential biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-Methyl-2-(trimethylsilyl)phenyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various chemical reactions involving aryl amines and benzoyl chlorides. The trimethylsilyl group enhances the compound's lipophilicity, which may influence its biological activity.
Antimicrobial Properties
Recent studies have indicated that benzamide derivatives exhibit significant antimicrobial activity. For instance, a screening of various benzamide analogs demonstrated that compounds with similar structures to this compound showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties. Research indicates that benzamide derivatives have potential as nematicides. In particular, studies showed that certain ortho-substituted benzamides reduced motility in nematodes by over 50%, suggesting a promising avenue for further exploration in agricultural applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzamide derivatives. The presence of the trimethylsilyl group is hypothesized to enhance the interaction with biological targets due to increased hydrophobicity and potential for better membrane penetration.
| Compound | Activity | EC50 (μM) | Notes |
|---|---|---|---|
| Compound 1 | Antimicrobial | 10 | Effective against Gram-positive bacteria |
| Compound 2 | Antiparasitic | 5 | Significant motility reduction in nematodes |
| This compound | TBD | TBD | Further studies needed for exact values |
Case Studies
- Nematicidal Activity : A study evaluated the effectiveness of various benzamide derivatives, including this compound, against nematodes. The results indicated a notable reduction in motility, highlighting its potential as a biopesticide .
- Antimicrobial Screening : In another research effort, a series of benzamide derivatives were tested against common pathogens. The findings revealed that specific modifications at the para position significantly enhanced antibacterial activity, providing insights into potential modifications for this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
